molecular formula C16H14BrNO4 B2869888 methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate CAS No. 477848-07-0

methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate

Cat. No.: B2869888
CAS No.: 477848-07-0
M. Wt: 364.195
InChI Key: ZQSUILDSWGAJQF-GIJQJNRQSA-N
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Description

Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate typically involves the condensation of 3-bromo-2-hydroxy-5-methoxybenzaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(E)-(3-bromo-2-hydroxyphenyl)methylidene]amino}benzenecarboxylate
  • Methyl 4-{[(E)-(3-chloro-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate
  • Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenesulfonate

Uniqueness

Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

methyl 4-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-13-7-11(15(19)14(17)8-13)9-18-12-5-3-10(4-6-12)16(20)22-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUILDSWGAJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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